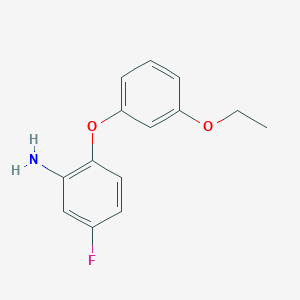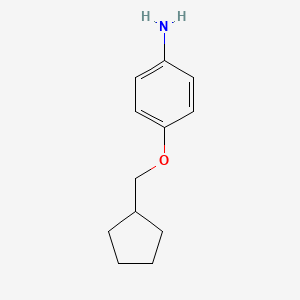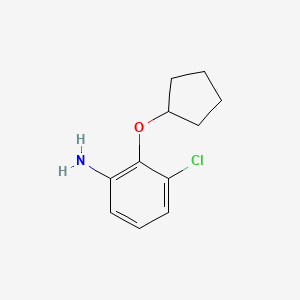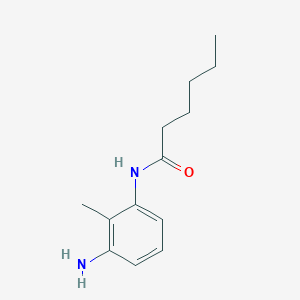![molecular formula C14H23N3O B3172665 4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine CAS No. 946736-04-5](/img/structure/B3172665.png)
4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine
Overview
Description
4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine (4-EPE) is an organic compound that belongs to the class of piperazines. It is a derivative of the amine group, and has been used in various scientific research applications due to its unique properties. This compound is known to possess a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study its effects.
Scientific Research Applications
Interaction with Dopamine Receptors
Research has shown that certain piperazine derivatives have a high affinity for dopamine receptors, which could potentially make them useful in studying neurological disorders and developing treatments targeting the dopaminergic system. For instance, substituted 1-[2-(diphenylmethoxy)ethyl]piperazines have been tested for their affinity to specific dopamine binding sites, indicating a correlation between their binding affinity and their ability to inhibit dopamine uptake in the brain (Van der Zee & Hespe, 1985).
Potential Therapeutic Agents for Cocaine Abuse
A series of hydroxylated derivatives related to piperazine compounds have been synthesized and evaluated for their potential as long-acting agents in treating cocaine abuse. These studies highlight the enantioselectivity of these compounds towards the dopamine transporter, with certain enantiomers showing higher affinity, which could be promising for developing therapies for cocaine addiction (Hsin et al., 2002).
Antimicrobial Applications
Some derivatives of piperazine have also been explored for their antimicrobial properties. A study on the synthesis of amide derivatives of quinolone and their antimicrobial studies provides insights into the potential use of such compounds in combating bacterial infections (Patel, Patel, & Chauhan, 2007).
Memory Enhancement
Research into 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory in mice has shown promising results, indicating potential applications in treating memory-related disorders or enhancing cognitive functions (Li Ming-zhu, 2008).
Scale-Up Synthesis for Pharmacological Research
The scale-up synthesis of dopamine uptake inhibitors, such as GBR-12909, demonstrates the process development required to produce these compounds in kilogram quantities for further pharmacological research. This includes efforts to eliminate chromatographic purifications and minimize the use of environmentally unacceptable reagents (Ironside et al., 2002).
properties
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-2-16-7-9-17(10-8-16)11-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIUHNVXMPGTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-Amino-4-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172588.png)

![2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172607.png)
![2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172608.png)


![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172636.png)





![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)
